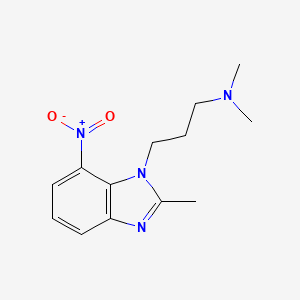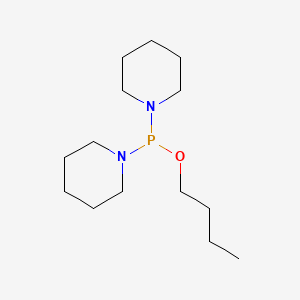
Phosphinous acid, dipiperidino-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipiperidinophosphinous acid butyl ester is an organic compound with the molecular formula C14H29N2OP. It is a phosphinous acid derivative, characterized by the presence of two piperidine rings and a butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipiperidinophosphinous acid butyl ester can be synthesized through esterification reactions involving phosphinous acids and alcohols. One common method involves the reaction of dipiperidinophosphinous acid with butanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of dipiperidinophosphinous acid butyl ester often involves large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heating of reactants, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Dipiperidinophosphinous acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinous acid derivatives.
Scientific Research Applications
Dipiperidinophosphinous acid butyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and stabilizer in biological systems.
Medicine: Explored for its potential therapeutic effects, including pain management.
Industry: Utilized in the stabilization of polymers and as an additive in lubricants
Mechanism of Action
The mechanism of action of dipiperidinophosphinous acid butyl ester involves its ability to interact with molecular targets through its phosphinous acid group. This interaction can lead to the stabilization of reactive intermediates and the inhibition of oxidative degradation. The compound’s antioxidant properties are attributed to its ability to decompose hydroperoxides and terminate radical chain reactions .
Comparison with Similar Compounds
Similar Compounds
- Dipiperidinophosphinous acid ethyl ester
- Dipiperidinophosphinous acid methyl ester
- Dipiperidinophosphinous acid propyl ester
Uniqueness
Dipiperidinophosphinous acid butyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, the butyl ester variant exhibits higher stability and enhanced reactivity in certain chemical reactions .
Properties
CAS No. |
74038-33-8 |
|---|---|
Molecular Formula |
C14H29N2OP |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
butoxy-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C14H29N2OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2-14H2,1H3 |
InChI Key |
OHZKJNVBDIIYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


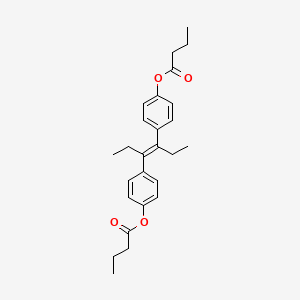

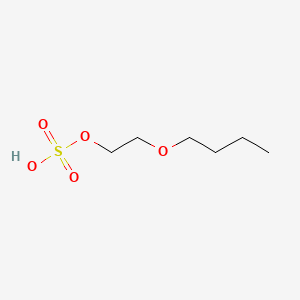
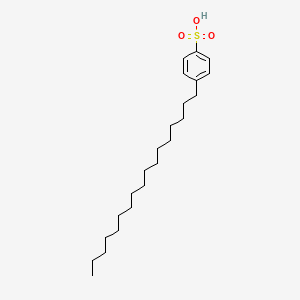
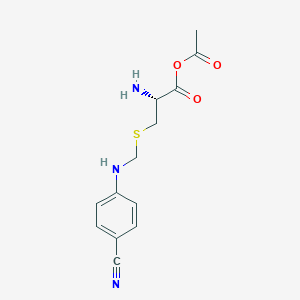
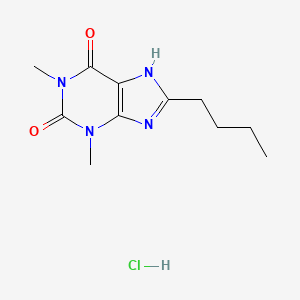
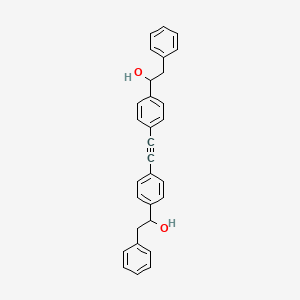

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
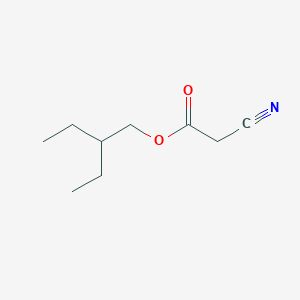

![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
